2-Ciano-6-metoxibenzotiazol

Descripción general

Descripción

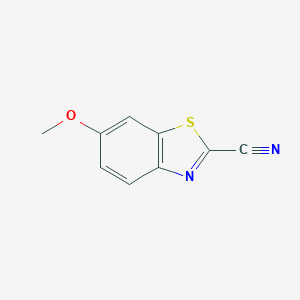

2-Cyano-6-methoxybenzothiazole is an organic compound with the molecular formula C9H6N2OS. It is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical used in biological imaging . This compound is also utilized in the preparation of various inhibitors aimed at improving the sensitivity of human pathogens like Mycobacterium tuberculosis .

Aplicaciones Científicas De Investigación

2-Cyano-6-methoxybenzothiazole has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of 2-Cyano-6-methoxybenzothiazole is the firefly luciferin . Firefly luciferin is a common substrate in biological imaging and is widely applied in life sciences .

Mode of Action

2-Cyano-6-methoxybenzothiazole interacts with its target through a condensation reaction with cysteine . This interaction results in the synthesis of firefly luciferin .

Biochemical Pathways

The biochemical pathway affected by 2-Cyano-6-methoxybenzothiazole involves the synthesis of firefly luciferin . The downstream effect of this pathway is the production of light, which is used in various biological imaging applications .

Pharmacokinetics

Its solubility in chloroform suggests that it may have good bioavailability.

Result of Action

The result of the action of 2-Cyano-6-methoxybenzothiazole is the synthesis of firefly luciferin . Firefly luciferin is a light-emitting chemical used in various life science applications .

Action Environment

The action of 2-Cyano-6-methoxybenzothiazole can be influenced by environmental factors such as temperature . For instance, the compound has a melting point of 129-131 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.

Análisis Bioquímico

Biochemical Properties

2-Cyano-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction to form firefly luciferin . The nature of these interactions is primarily covalent bonding.

Cellular Effects

The cellular effects of 2-Cyano-6-methoxybenzothiazole are primarily observed through its role in the synthesis of firefly luciferin . Firefly luciferin is widely used in biological imaging , influencing cell function by enabling the visualization of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Cyano-6-methoxybenzothiazole exerts its effects through its conversion to firefly luciferin . This conversion involves a condensation reaction with cysteine . The resulting firefly luciferin can then participate in enzyme-catalyzed reactions that produce bioluminescence .

Temporal Effects in Laboratory Settings

The effects of 2-Cyano-6-methoxybenzothiazole over time in laboratory settings are primarily related to its role in the synthesis of firefly luciferin

Metabolic Pathways

2-Cyano-6-methoxybenzothiazole is involved in the metabolic pathway leading to the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction, which is a key step in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Cyano-6-methoxybenzothiazole involves the copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole. In this process, potassium hexacyanoferrate(II) is used as a cyanide source, and copper(I) iodide in the presence of N,N,N’,N’-tetramethylethylenediamine acts as the catalyst . The reaction is carried out in acetonitrile at 160°C .

Another method involves the Sandmeyer cyanation reaction, where 2-amino-6-methoxybenzothiazole is converted to 2-cyano-6-methoxybenzothiazole in one step . This method is efficient and allows for the synthesis of firefly luciferin through three steps with a 36% overall yield .

Industrial Production Methods

Industrial production of 2-Cyano-6-methoxybenzothiazole typically follows the copper-catalyzed cyanation route due to its scalability and operational benignity . The use of potassium hexacyanoferrate(II) as a cyanide source is preferred for its low cost and eco-friendliness .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-6-methoxybenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other functional groups.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various benzothiazole derivatives, which are useful in different scientific and industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxy-2-benzothiazolecarbonitrile: Similar in structure but lacks the cyano group.

6-Hydroxybenzothiazole-2-carbonitrile: Contains a hydroxyl group instead of a methoxy group.

2-Chloro-6-nitrobenzothiazole: Contains a nitro group and a chlorine atom instead of a cyano group.

Uniqueness

2-Cyano-6-methoxybenzothiazole is unique due to its specific combination of a cyano group and a methoxy group on the benzothiazole ring. This unique structure makes it particularly useful as an intermediate in the synthesis of firefly luciferin and other biologically active compounds .

Actividad Biológica

Iriflophenone, a polyphenolic compound derived from various plant sources, has garnered attention for its diverse biological activities. This article delves into the significant findings related to the biological activity of iriflophenone, particularly focusing on its effects on glucose metabolism, antibacterial properties, and cytotoxicity.

1. Antidiabetic Activity

Iriflophenone 3-C-β-glucoside (IPG) has been shown to exhibit notable antidiabetic properties. A study involving the administration of IPG to rat adipocytes demonstrated its capacity to lower fasting blood glucose levels significantly. The results indicated that IPG reduced blood glucose by 46.4%, comparable to insulin's effect of 41.5% reduction. Additionally, glucose uptake was enhanced by 153% with IPG treatment at a concentration of 0.25 μM, which is similar to the effects observed with insulin (183% enhancement) .

Table 1: Effects of Iriflophenone on Glucose Uptake

| Compound | Concentration (μM) | Blood Glucose Reduction (%) | Glucose Uptake Enhancement (%) |

|---|---|---|---|

| Iriflophenone 3-C-β-glucoside | 0.25 | 46.4 | 153 |

| Insulin | 1.5 nM | 41.5 | 183 |

| Control | N/A | N/A | N/A |

These findings suggest that IPG acts similarly to insulin in enhancing glucose uptake and lowering blood sugar levels, positioning it as a potential therapeutic agent for diabetes management.

2. Antibacterial Properties

Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP), isolated from Dryopteris ramosa, has demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined through agar-well diffusion methods:

Table 2: Antibacterial Activity of i3CβDGP

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 31.1 ± 7.2 |

| Staphylococcus aureus | 62.5 ± 7.2 |

| Escherichia coli | 62.5 ± 7.2 |

| Bacillus subtilis | 125 ± 7.2 |

The antibacterial efficacy of i3CβDGP was notably lower against Bacillus subtilis compared to standard antibiotics like cefixime, which had an MIC of 62.5 µg/mL . This highlights the potential of iriflophenone derivatives as alternative antimicrobial agents.

3. Cytotoxicity Studies

Cytotoxicity assessments using the brine shrimp lethality test indicated that i3CβDGP exhibited low toxicity with an LD50 value of approximately 10.037 ± 2.8 µg/mL against Artemia salina. This suggests that while i3CβDGP possesses biological activity, it may not be significantly harmful at therapeutic doses .

Case Studies and Research Findings

Several studies have reinforced the biological significance of iriflophenone:

- Diabetes Management : A case study involving diabetic rats treated with IPG showed a marked improvement in glucose metabolism, supporting its use in dietary supplements for blood sugar control.

- Ethnomedicine : Research into Dryopteris ramosa, traditionally used in Pakistani folk medicine for gastrointestinal issues, revealed that its extracts containing iriflophenone compounds could validate their historical use against infections .

Propiedades

IUPAC Name |

6-methoxy-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWDWBYQOFXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321545 | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-03-3 | |

| Record name | 943-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-methoxy benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Cyano-6-methoxybenzothiazole in bioluminescence research?

A1: 2-Cyano-6-methoxybenzothiazole serves as a crucial precursor in the synthesis of firefly luciferin. [, , ] Firefly luciferin is a natural compound responsible for the bioluminescence observed in fireflies, making its synthetic production highly valuable for various biological and biochemical applications. []

Q2: Can you describe an efficient synthetic route for producing 2-Cyano-6-methoxybenzothiazole?

A2: A highly effective method involves the Sandmeyer cyanation reaction using commercially available 2-amino-6-methoxybenzothiazole. [, ] This approach offers a convenient one-step synthesis. Alternatively, a Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K4[Fe(CN)6] as the cyanide source and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as the catalyst has proven successful. [] This method is scalable and can be implemented with operational ease.

Q3: How does 2-Cyano-6-methoxybenzothiazole contribute to understanding cellular communication?

A3: Researchers have developed artificial cells (ACs) capable of "eavesdropping" on HepG2 cells (a human liver cancer cell line) by utilizing 2-Cyano-6-methoxybenzothiazole. [] The HepG2 cells convert 2-Cyano-6-methoxybenzothiazole into 2-cyano-6-hydroxybenzothiazole, which is released extracellularly. This molecule reacts with a signal sent by the ACs (d-cysteine) to form d-luciferin, which the ACs detect through luminescence. This interaction provides insights into the activity of cytochrome P450 1A2 (CYP1A2) in HepG2 cells, demonstrating the potential for studying intercellular signaling. []

Q4: Have there been any computational studies on the structure of 2-Cyano-6-methoxybenzothiazole?

A4: Yes, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d, p) method, have been employed to determine the most stable conformation of 2-Cyano-6-methoxybenzothiazole. [] Computational studies have also been conducted on 2-cyano-6-hydroxybenzothiazole, a related compound derived from 2-Cyano-6-methoxybenzothiazole. [] These studies provided insights into the optimized geometry, electronic absorption bands, and 1H NMR chemical shifts, demonstrating the value of computational chemistry in understanding the properties of these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.